molecular formula C14H19NO B7511335 N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide

N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide

Cat. No. B7511335
M. Wt: 217.31 g/mol
InChI Key: ROULEDOAXPLVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide, commonly known as BAM, is a chemical compound that has been extensively studied for its potential use in scientific research. BAM is a synthetic compound that belongs to the class of molecules known as cyclobutanes. In

Mechanism of Action

BAM selectively activates TRPV1 by binding to a specific site on the channel. This binding induces a conformational change in the channel, which leads to the opening of the channel and the influx of calcium ions into the cell. This influx of calcium ions can trigger a variety of cellular responses, including the release of neurotransmitters and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of TRPV1 by BAM can have a variety of biochemical and physiological effects. These effects include the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain sensation. BAM can also activate intracellular signaling pathways such as the MAP kinase pathway, which is involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the major advantages of BAM for lab experiments is its selectivity for TRPV1. This selectivity allows researchers to study the specific role of TRPV1 in cellular processes without the interference of other ion channels. However, one of the limitations of BAM is its potential toxicity. BAM has been shown to induce cell death at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of BAM. One potential direction is the development of new compounds that can selectively activate or inhibit TRPV1. Another direction is the study of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Additionally, the use of BAM in combination with other compounds or therapies could lead to new treatments for chronic pain and other diseases.

Synthesis Methods

The synthesis of BAM involves the reaction of cyclobutanecarboxylic acid with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of BAM, which can be purified using column chromatography.

Scientific Research Applications

BAM has been extensively studied for its potential use in scientific research. One of the most promising applications of BAM is in the field of neuroscience. BAM has been shown to selectively activate a specific type of ion channel known as TRPV1, which is involved in the transmission of pain signals in the nervous system. This activation of TRPV1 by BAM can be used to study the role of TRPV1 in pain sensation and to develop new treatments for chronic pain.

properties

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-6-3-4-7-13(11)10-15(2)14(16)12-8-5-9-12/h3-4,6-7,12H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROULEDOAXPLVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide

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